molecular formula C20H18ClN3O2S B2746641 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide CAS No. 895800-75-6

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2746641
CAS No.: 895800-75-6
M. Wt: 399.89
InChI Key: IVGPQFARXWDLRT-UHFFFAOYSA-N
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Description

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide is a chemical compound with the CAS Registry Number 895800-75-6 and a molecular formula of C20H18ClN3O2S . It has a molecular weight of 399.89 g/mol . This product is provided with a purity of 90% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The compound features a thiazole core, a privileged structure in medicinal chemistry known for its diverse biological activities. Thiazole-containing compounds are frequently investigated as ligands for various biological targets and have shown potential in a wide range of therapeutic applications, including as antibacterial, antifungal, antiretroviral, and antihypertensive agents . The specific research applications and mechanism of action for this compound are areas of ongoing scientific exploration. Researchers are encouraged to consult the available scientific literature for the latest findings on this compound.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-17(27-20(23-13)14-7-9-15(21)10-8-14)11-12-22-18(25)19(26)24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGPQFARXWDLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide, also known by its CAS number 866018-58-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and antimicrobial research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN2O2S, with a molecular weight of 410.84 g/mol. The compound features a thiazole ring, which is essential for its biological activity, and a chlorophenyl group that enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole ring is synthesized through the Hantzsch thiazole synthesis method.
  • Introduction of the Chlorophenyl Group : This is achieved via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
  • Attachment of Ethyl Chain : A nucleophilic substitution reaction introduces the ethyl chain.
  • Formation of the Diamide Moiety : The final step involves reacting phenylethanesulfonyl chloride with an amine to create the sulfonamide linkage .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of thiazole compounds exhibit promising antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. One study reported minimum inhibitory concentrations (MIC) as low as 0.17 mg/mL against E. coli and B. cereus, indicating strong antibacterial properties .

Antitumor Activity

The compound has also been investigated for its antitumor potential. A related thiazole derivative exhibited significant cytotoxicity against several cancer cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across different types of cancer cells, including non-small lung cancer and breast cancer . This suggests that modifications in the thiazole structure can lead to enhanced anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Chlorophenyl Substitution : The presence of the 4-chloro group on the phenyl ring contributes positively to antibacterial activity.
  • Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly affect both antimicrobial and anticancer activities .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive evaluation of multiple thiazole derivatives revealed that those with specific substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with electron-withdrawing groups like chlorine exhibited better antimicrobial properties compared to their unsubstituted counterparts .
  • Antitumor Activity Assessment : In vitro studies on various cancer cell lines demonstrated that specific derivatives of thiazoles could inhibit cell proliferation effectively. The presence of electronegative groups was found to correlate with increased cytotoxicity against targeted cancer cells .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the compound's efficacy against a range of pathogens, including multidrug-resistant bacteria. The thiazole moiety is known for its biological activity, which can be attributed to its ability to inhibit bacterial growth.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide against various strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating strong antibacterial properties .

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Vancomycin32
Escherichia coli16Ciprofloxacin64

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxic Effects
In vitro studies demonstrated that the compound reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing an increase in early apoptotic cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
HeLa15Cell cycle arrest

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Modifications in the thiazole ring or the phenyl groups can significantly alter its potency and selectivity.

Table: Structure Modifications and Their Effects

ModificationEffect on Activity
Substitution on thiazole ringIncreased antimicrobial potency
Alteration of phenyl groupsEnhanced cytotoxicity against tumors

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the detailed mechanisms underlying its antimicrobial and anticancer effects.
  • Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., carbodiimides for amide bond formation), controlling reaction temperature (e.g., 0–5°C for thiazole ring alkylation), and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). Monitoring reaction progress using thin-layer chromatography (TLC) and confirming intermediates via 1H^1H-NMR (e.g., verifying methylene protons at δ 3.5–4.0 ppm) is critical . Spectrofluorometric analysis (e.g., excitation/emission at 280/340 nm) can assess purity and aggregation behavior .

Q. How should researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces and frontier molecular orbitals. Use Multiwfn software to compute electron localization function (ELF) and localized orbital locator (LOL) indices, which reveal charge transfer and bonding patterns . Validate computational results with experimental UV-Vis spectroscopy (e.g., λmax in acetonitrile) .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and computational molecular geometry predictions?

  • Methodological Answer : Refine X-ray diffraction data using SHELXL (e.g., anisotropic displacement parameters for non-H atoms) and cross-validate with DFT-optimized geometries . Discrepancies in bond lengths (e.g., C–S in thiazole rings) may arise from crystal packing effects. Topology analysis via Quantum Theory of Atoms in Molecules (QTAIM) in Multiwfn can identify non-covalent interactions (e.g., C–H···π contacts) influencing crystal structure .

Q. How to design a high-throughput screening protocol for evaluating biological activity against kinase targets?

  • Methodological Answer : Use fluorescence polarization assays (e.g., competitive binding with FITC-labeled ATP) to measure inhibition of kinases like EGFR or CDK2. Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Validate hits with dose-response curves (IC50 determination) and orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .

Q. What experimental and computational approaches are recommended for analyzing metabolic stability?

  • Methodological Answer : Perform in vitro microsomal assays (e.g., human liver microsomes, NADPH regeneration system) and quantify parent compound depletion via LC-MS/MS. Simulate metabolic pathways using software like MetaSite, focusing on vulnerable sites (e.g., thiazole ring oxidation or amide hydrolysis). Compare logP values (e.g., calculated via XLogP3 in PubChem) with experimental shake-flask determinations to predict bioavailability .

Data Analysis and Validation

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer : Optimize NMR shielding calculations (e.g., GIAO method with PCM solvent model) and account for tautomerism or rotameric states. For example, downfield shifts in 13C^{13}C-NMR (e.g., carbonyl carbons at ~170 ppm) may indicate hydrogen bonding in solution. Use dynamic NMR (variable-temperature experiments) to detect conformational exchange .

Q. What are best practices for validating crystallographic disorder in the ethylenediamide moiety?

  • Methodological Answer : Apply PART instructions in SHELXL to model disordered regions (e.g., ethylene linker with partial occupancy). Use difference Fourier maps (FoFcF_o - F_c) to identify residual electron density. Restrain bond distances and angles using DFIX and DANG commands to maintain chemically reasonable geometries .

Experimental Design

Q. How to optimize reaction conditions for scaling up without compromising yield?

  • Methodological Answer : Conduct Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., Pd(OAc)2 for Suzuki couplings), solvent polarity (e.g., DMF vs. THF), and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Confirm scalability with >1 mmol trials and characterize batches via HPLC (e.g., C18 column, 254 nm detection) .

Q. What in silico tools predict potential off-target interactions in medicinal chemistry applications?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against non-target kinases or GPCRs. Use SwissTargetPrediction to rank off-target probabilities based on structural similarity. Validate predictions with thermal shift assays (e.g., CETSA) to detect protein-ligand stabilization .

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